3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
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Overview
Description
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the fluoro group: The fluoro group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a fluoride ion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to remove the fluoro group or to modify the imidazole ring.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluoro group.
Major Products
Oxidation: Formation of N-oxides of the imidazole ring.
Reduction: Formation of de-fluorinated or modified imidazole derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, while the fluoro group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]benzamide: Lacks the fluoro group, which may result in different binding properties and biological activities.
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide derivatives: Variations in the substitution pattern on the benzamide or imidazole ring can lead to different chemical and biological properties.
Uniqueness
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to the presence of both a fluoro group and an imidazole ring, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. The fluoro group can enhance metabolic stability and binding affinity, while the imidazole ring can participate in various interactions with biological targets .
Properties
CAS No. |
93669-27-3 |
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Molecular Formula |
C13H14FN3O |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C13H14FN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18) |
InChI Key |
HRLUVMKWVSMDCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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